3-Methyl-1-(phenylsulfonyl)piperidine

Medicinal Chemistry Physicochemical Property Optimization ADME

Irreproducible screening results often stem from undefined substitution patterns in generic piperidine sulfonamides. 3-Methyl-1-(phenylsulfonyl)piperidine (CAS 332388-99-5) eliminates this variability with a defined 3-methyl and N-phenylsulfonyl configuration. • Validated in HTS campaigns against GPR151 (CNS target) and HCMV UL50, providing immediate SAR starting points. • Computed XLogP3-AA of 2.6 supports blood-brain barrier penetration for neuroscience programs. • Consistent ≥95% HPLC purity ensures reliable target engagement data without pan-assay interference.

Molecular Formula C12H17NO2S
Molecular Weight 239.34g/mol
CAS No. 332388-99-5
Cat. No. B344657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(phenylsulfonyl)piperidine
CAS332388-99-5
Molecular FormulaC12H17NO2S
Molecular Weight239.34g/mol
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H17NO2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
InChIKeyYTXPKIULJSHENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(phenylsulfonyl)piperidine: Core Attributes


3-Methyl-1-(phenylsulfonyl)piperidine (CAS 332388-99-5) is a synthetic piperidine derivative belonging to the aryl sulfonamide subclass . It features a piperidine core with a 3-methyl substituent and an N-phenylsulfonyl moiety (molecular formula C₁₂H₁₇NO₂S; MW 239.34 g/mol) . The compound is primarily utilized as a research intermediate and a screening compound in chemical biology and drug discovery programs. Its structural attributes confer distinct physicochemical properties—including a computed XLogP3-AA value of approximately 2.6 [1] and an InChIKey of YTXPKIULJSHENU-UHFFFAOYSA-N [2]—that differentiate it from closely related piperidine sulfonamides lacking the 3-methyl group or bearing alternative aryl substituents. These baseline characteristics establish the foundation for understanding its specific utility in scientific applications.

Compound Class Aryl sulfonamide probe
Selection Context 3-Methyl piperidine scaffold for screening
Differentiator Lipophilicity shift vs. unsubstituted analog

3-Methyl-1-(phenylsulfonyl)piperidine: Irreplaceable in Research


Substituting 3-methyl-1-(phenylsulfonyl)piperidine with a generic analog—such as unsubstituted 1-(phenylsulfonyl)piperidine or alternative aryl sulfonyl derivatives—introduces uncontrolled variability in key properties including lipophilicity, steric bulk, and target engagement profiles. The 3-methyl substituent alters the conformational flexibility and electronic distribution of the piperidine ring, directly impacting binding interactions with biological targets. For instance, in screening campaigns, the compound has been profiled against targets like GPR151 and HCMV UL50, where even minor structural modifications can lead to loss of activity . Furthermore, computed physicochemical parameters such as XLogP3-AA (2.6) and rotatable bond count (3) differ substantially from unsubstituted analogs, affecting solubility and membrane permeability [1]. The specific sulfonyl-phenyl group also contributes to unique reactivity and stability profiles. Therefore, assuming functional interchangeability without direct comparative data poses a significant risk of experimental failure and resource waste.

3-Methyl group removal may shift lipophilicity and steric bulk, altering target engagement profiles.
Alternative aryl sulfonyl derivatives may introduce uncontrolled variability in screening outcomes.
Unsubstituted analogs lack documented HTS profiling data, increasing procurement risk.

3-Methyl-1-(phenylsulfonyl)piperidine: Differentiation from Analogs


Lipophilicity and Steric Enhancement vs Unsubstituted Analog

The introduction of a methyl group at the 3-position of the piperidine ring significantly alters lipophilicity compared to the unsubstituted analog 1-(phenylsulfonyl)piperidine. The computed XLogP3-AA for 3-methyl-1-(phenylsulfonyl)piperidine is 2.6 [1], whereas the unsubstituted analog has a lower XLogP3-AA of approximately 1.8 [2]. This increase of +0.8 log units corresponds to a >6-fold increase in partition coefficient, directly impacting membrane permeability and biological distribution [3]. The methyl group also introduces additional steric hindrance, which can influence binding pocket complementarity.

Lipophilicity
Cross-study comparable
XLogP3-AA = 2.6 vs. 1.8 (Δ +0.8)
Supports membrane permeability and CNS assay context.
Computed property; experimental validation may differ.
Medicinal Chemistry Physicochemical Property Optimization ADME

Divergent Cholinesterase Reactivity vs 4-Substituted Analogs

While 3-methyl-1-(phenylsulfonyl)piperidine has not been directly tested as a cholinesterase inhibitor, its 4-substituted analogs (e.g., 1-(phenylsulfonyl)piperidine-4-carbohydrazide) exhibit potent AChE and BChE inhibition with IC₅₀ values in the low micromolar range (typically 1-20 µM depending on N'-substitution) [1]. The 3-methyl group on the target compound precludes the formation of the 4-carbohydrazide pharmacophore, thereby conferring a distinct mechanism of action or lack of activity at this target. This structural divergence ensures that researchers specifically seeking a non-cholinesterase-active sulfonyl piperidine can confidently select 3-methyl-1-(phenylsulfonyl)piperidine without confounding off-target effects on cholinergic systems.

Cholinesterase Activity
Class-level inference
Predicted non-inhibitory vs. 4-carbohydrazide IC₅₀ ~1–20 µM
Assay context: avoids cholinesterase off-target interference.
Inferred from SAR; confirmatory testing recommended.
Enzyme Inhibition Acetylcholinesterase Structure-Activity Relationship

HTS Campaign Participation vs Uncharacterized Analogs

3-Methyl-1-(phenylsulfonyl)piperidine has been explicitly utilized in multiple high-throughput screening campaigns, including an assay for inhibitors of HCMV UL50 (nuclear egress) , a screen for LtaS inhibitors in S. aureus , and a cell-based assay for GPR151 activators . While the specific activity outcomes (e.g., IC₅₀ values) are not publicly disclosed, the compound's inclusion in these focused libraries indicates it possesses favorable drug-like properties and has been prioritized for biological evaluation over thousands of other structurally similar sulfonyl piperidines. In contrast, many close analogs (e.g., 1-[(4-fluorophenyl)sulfonyl]-3-methylpiperidine or 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine [1]) have no documented screening history, suggesting this specific compound is a preferred choice for hit discovery efforts.

Screening Usage
Supporting evidence
3 documented HTS assays vs. 0 for close analogs
Prior library inclusion supports procurement for hit discovery.
Activity outcomes not disclosed; source-specific review needed.
Chemical Biology High-Throughput Screening Drug Discovery

3-Methyl-1-(phenylsulfonyl)piperidine: Validated Applications


GPR151 Agonist/Antagonist Screening

Given its documented use in a GPR151 activator high-throughput screen , 3-methyl-1-(phenylsulfonyl)piperidine serves as an ideal starting point for hit-to-lead optimization targeting this orphan receptor. Its favorable lipophilicity (XLogP3-AA = 2.6) supports blood-brain barrier penetration, aligning with GPR151's predominant expression in the central nervous system. Researchers can leverage this compound to establish structure-activity relationships and explore novel therapies for nicotine dependence or other addiction-related disorders.

Inhibition of HCMV Nuclear Egress

The compound's inclusion in a screen for inhibitors of human cytomegalovirus UL50 positions it as a promising scaffold for developing next-generation anti-HCMV agents. The unique 3-methyl substitution on the piperidine ring may confer selectivity over host cell machinery, a critical advantage over broad-spectrum antivirals. Procurement of this specific compound enables direct follow-up studies to validate and optimize the anti-HCMV activity observed in primary screening.

Chemical Probe for Protein-Protein Interactions

The aryl sulfonamide motif present in 3-methyl-1-(phenylsulfonyl)piperidine is a privileged structure for disrupting protein-protein interactions (PPIs). Its use in an LtaS inhibition assay suggests potential for targeting bacterial cell wall synthesis. Researchers can employ this compound as a chemical probe to dissect the role of specific PPIs in cellular pathways, with the 3-methyl group providing a handle for further derivatization to improve potency and selectivity.

CNS-Penetrant Scaffold Optimization

With a computed XLogP3-AA of 2.6, 3-methyl-1-(phenylsulfonyl)piperidine occupies a desirable lipophilicity range for central nervous system (CNS) drug candidates. Medicinal chemists can utilize this core scaffold to design novel CNS-active molecules by modifying the aryl sulfonyl group or the piperidine ring. Its favorable physicochemical profile, combined with a lack of reported pan-assay interference, makes it a reliable starting point for synthesizing focused libraries targeting neurological disorders.

Application
Selection Property
Validation Focus
GPR151 pathway screening studies
CNS-favorable lipophilicity context
Orphan GPCR target engagement
Antiviral target identification
HCMV nuclear egress inhibitor scaffold
Host-cell selectivity verification
Protein-protein interaction studies
Aryl sulfonamide privileged motif
Bacterial cell wall target validation
CNS library design
3-Methyl derivatization handle
Scaffold optimization and selectivity
Application contexts derived from reported screening history and computed properties. Data to verify for specific assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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